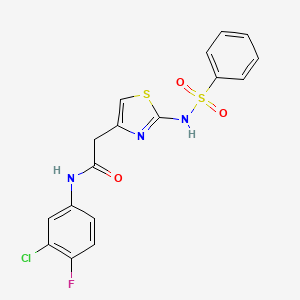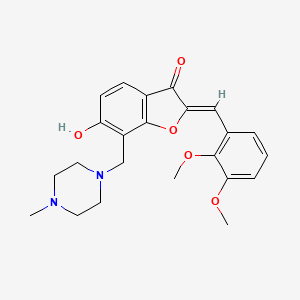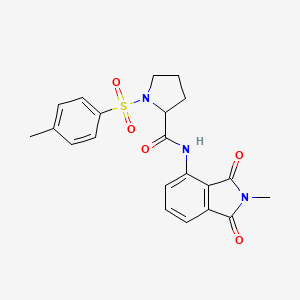
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoindolinones, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including a tosyl group and a carboxamide group, makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the isoindolinone core. One common approach is the reaction of an appropriate isoindolinone derivative with a tosyl chloride derivative under basic conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the tosylated intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction parameters can help achieve consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for the oxidation of the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Tosyl chloride is often used for substitution reactions, with bases like triethylamine facilitating the process.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
科学研究应用
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide has shown potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. Research is ongoing to determine its efficacy in treating various diseases, including infections and cancer.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for developing new materials and products.
作用机制
The mechanism by which N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The tosyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The carboxamide group plays a crucial role in its biological activity, influencing its ability to inhibit or activate target molecules.
相似化合物的比较
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-2-carboxamide
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylmorpholine-2-carboxamide
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide
Uniqueness: this compound stands out due to its specific structural features and biological activity. Its unique combination of functional groups and molecular structure differentiates it from other similar compounds, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(28,29)24-12-4-7-17(24)19(25)22-16-6-3-5-15-18(16)21(27)23(2)20(15)26/h3,5-6,8-11,17H,4,7,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOAIFVBEZWTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2875254.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2875256.png)
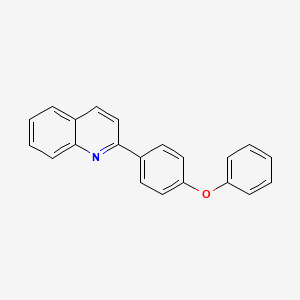
![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)
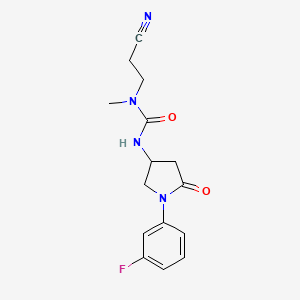
![3-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2875263.png)
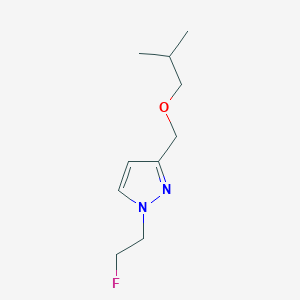
![2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2875268.png)
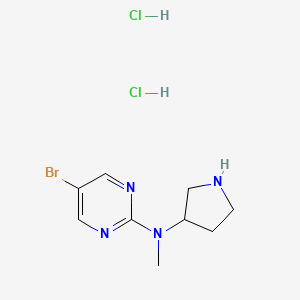
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)

![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea](/img/new.no-structure.jpg)
